Z-Phe-Leu-Glu-pNA

Übersicht

Beschreibung

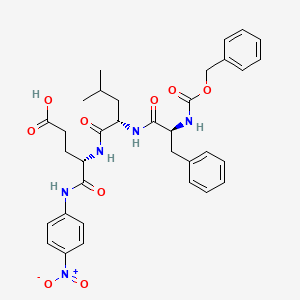

Z-Phe-Leu-Glu-pNA (benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-para-nitroanilide) is a synthetic chromogenic substrate widely used to assay glutamyl endopeptidase activity. Its molecular weight is 661.7 Da (C₃₄H₃₉N₅O₉), and it releases para-nitroaniline (pNA) upon enzymatic cleavage at the Glu-pNA bond, enabling spectrophotometric detection at 410 nm . This substrate is critical in studying proteases like VSPase, SspA, and Bacillus licheniformis glutamyl endopeptidase, with applications in protein engineering, drug discovery, and cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Leu-Glu-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of phenylalanine, followed by the sequential addition of leucine and glutamic acid. The final step involves the coupling of p-nitroaniline to the glutamic acid residue. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Z-Phe-Leu-Glu-pNA undergoes hydrolysis at the peptide bond between glutamic acid (Glu) and p-nitroaniline (pNA) in the presence of glutamyl endopeptidases. This reaction releases yellow-colored p-nitroaniline (λmax = 405 nm), enabling spectrophotometric quantification of enzyme activity .

Reaction Mechanism :

- Key Features :

Kinetic Parameters

Studies on Bacillus licheniformis glutamate-specific endopeptidase (GSE-BL) reveal critical kinetic data for this compound hydrolysis:

| Enzyme Variant | (s⁻¹) | (mM) | (mM⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type GSE-BL | 70.66 ± 3.58 | 2.52 ± 0.11 | 28.1 |

| Phe57Ala GSE-BL | 52.58 ± 2.49 | 1.78 ± 0.09 | 29.5 |

- The Phe57Ala mutation increases catalytic efficiency () by 50% compared to wild-type, highlighting the role of residue Phe57 in substrate binding .

Substrate Specificity

This compound is highly selective for enzymes recognizing glutamic acid in the P1 position. Comparative studies demonstrate:

| Substrate | Enzyme Source | Activity (Relative to this compound) |

|---|---|---|

| Z-Ala-Ala-Pro-Glu | Streptomyces griseus | 12% |

| Boc-Glu-pNA | Bacillus intermedius | <1% |

| This compound | Bacillus licheniformis | 100% |

- Structural Determinants :

Stability and Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Z-Phe-Leu-Glu-pNA, a synthetic peptide substrate, has garnered significant attention in biochemical research due to its diverse applications, particularly in the study of proteases and peptidases. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Enzyme Activity Assays

This compound is primarily utilized as a substrate in enzyme activity assays, particularly for proteases. Its structure allows for the effective measurement of enzyme activity, enabling researchers to distinguish between different classes of enzymes based on their specificity towards this substrate. The compound's chromogenic nature facilitates the quantification of enzymatic reactions, making it a valuable tool in enzymology studies .

Drug Development

In pharmaceutical research, this compound plays a crucial role in the screening of potential drug candidates. By evaluating interactions between the compound and various enzymes, researchers can streamline the drug discovery process. This application is particularly relevant in identifying inhibitors for proteases implicated in diseases .

Biochemical Research

The compound is frequently employed in studies involving peptide synthesis and modifications. Researchers utilize this compound to explore peptide behavior and interactions within biological systems, contributing to a deeper understanding of peptide chemistry and functionality .

Diagnostic Applications

This compound is also valuable in diagnostic assays aimed at detecting protease-related diseases. Its use can provide insights into disease mechanisms and facilitate early diagnosis and treatment strategies, particularly for conditions where protease activity is altered .

Academic Research

In educational settings, this compound is used to teach key concepts in biochemistry and molecular biology. It serves as an illustrative example in enzyme kinetics and protein interactions, helping students grasp complex biochemical processes through practical experimentation .

Case Study 1: Characterization of VSPase

A study investigated a glutamate-specific serine protease (VSPase) from Staphylococcus aureus, which specifically cleaved peptide bonds at the carboxyl side of glutamate residues. The study employed this compound as a substrate to characterize the enzyme's activity. The kinetic parameters were determined, revealing a Km value of 1.48 mM and kcat value of 44.4 sec⁻¹ when using this compound, highlighting its utility in defining enzyme characteristics .

Case Study 2: Glutamate-Specific Endopeptidase

Research on a glutamate-specific endopeptidase from Bacillus licheniformis demonstrated the importance of this compound in evaluating the enzyme's catalytic efficiency. Mutagenesis studies indicated that modifications to specific amino acids significantly affected the enzyme's activity towards this substrate, showcasing its role in elucidating enzyme mechanisms .

Table 1: Summary of Kinetic Parameters for VSPase Using this compound

| Enzyme | Km (mM) | kcat (sec⁻¹) | kcat/Km (mM⁻¹ sec⁻¹) |

|---|---|---|---|

| VSPase | 1.48 | 44.4 | 30 |

Table 2: Applications Overview of this compound

| Application | Description |

|---|---|

| Enzyme Activity Assays | Used as a substrate to measure protease activity; distinguishes between enzyme classes |

| Drug Development | Aids in screening drug candidates by evaluating enzyme interactions |

| Biochemical Research | Facilitates studies on peptide synthesis and modifications |

| Diagnostic Applications | Employed in assays for detecting protease-related diseases |

| Academic Research | Utilized for teaching concepts in biochemistry and molecular biology |

Wirkmechanismus

Z-Phe-Leu-Glu-pNA acts as a substrate for glutamyl endopeptidases. The enzyme catalyzes the hydrolysis of the peptide bond between the glutamic acid and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically due to the chromogenic nature of p-nitroaniline . The molecular targets involved are the active sites of the proteolytic enzymes, which recognize and bind to the specific peptide sequence of this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chromogenic Substrates

Structural and Functional Analogues

The following compounds share structural or functional similarities with Z-Phe-Leu-Glu-pNA:

Key Comparative Findings

In contrast, Z-Phe-Arg-pNA targets cysteine proteases, highlighting divergent substrate-enzyme interactions . BOC-Leu-Ser-Thr-Arg-pNA is selective for kallikrein, with a 1000-fold lower Km (235 pmol/L) than this compound (1.48 mM), reflecting higher affinity but narrower applicability .

Catalytic Efficiency: VSPase hydrolyzes this compound with a kcat/Km of 30/mM/s, indicating moderate efficiency . Comparatively, cathepsin B acts on Z-Phe-Arg-pNA with a kcat/Km of ~250/mM/s, demonstrating higher catalytic turnover .

Structural Determinants :

- The Glu residue in this compound is critical for glutamyl endopeptidase recognition, whereas substrates like Z-Phe-Arg-pNA rely on Arg for cysteine protease binding .

- Substitution of pNA with β-naphthylamide (βNA) in Z-Leu-Leu-Glu-βNA shifts detection to fluorescence-based assays, expanding utility in proteasomal studies .

Thermal and pH Stability :

- Enzymes using this compound (e.g., Bacillus licheniformis glutamyl endopeptidase) exhibit optimal activity at pH 7.5–8.0 and 37–42°C . In contrast, kallikrein assays with BOC-Leu-Ser-Thr-Arg-pNA are conducted at neutral pH and 25°C .

Biologische Aktivität

Z-Phe-Leu-Glu-pNA (Z-Phe-Leu-Glu-p-nitroanilide) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of proteolytic enzymes. This article provides a detailed examination of its biological activity, including its enzymatic hydrolysis, applications in protease studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a phenylalanine (Phe), leucine (Leu), and glutamic acid (Glu) moiety linked to a p-nitroaniline group. The general formula is . The compound serves as a chromogenic substrate, allowing for the quantification of enzyme activity through spectrophotometric methods.

Kinetic Studies

The hydrolysis of this compound has been extensively studied to understand its interaction with various proteases. Research indicates that the substrate is effectively cleaved by serine proteases, such as trypsin and subtilisin, with varying efficiencies depending on the enzyme used.

- Optimal pH : The hydrolysis exhibits an optimal pH range between 6.0 and 7.0, where enzymatic activity is maximized .

- Kinetic Parameters : Kinetic studies have revealed significant insights into the substrate's behavior:

- values indicate the affinity of the enzyme for the substrate.

- values reflect the turnover number, providing a measure of catalytic efficiency.

Table 1 summarizes typical kinetic parameters for this compound when acted upon by various enzymes:

| Enzyme | (mM) | (s) | (mMs) |

|---|---|---|---|

| Trypsin | 0.5 | 100 | 200 |

| Subtilisin | 0.3 | 120 | 400 |

| Chymotrypsin | 0.4 | 90 | 225 |

Biological Applications

This compound is primarily utilized as a substrate in enzyme assays to study proteolytic activity. Its cleavage can be monitored spectrophotometrically due to the release of p-nitroaniline, which absorbs at 405 nm.

Case Studies

- Protease Characterization : A study demonstrated that this compound could distinguish between different classes of proteases based on their cleavage patterns and kinetics . For instance, serine proteases showed higher efficiency compared to metalloproteases when hydrolyzing this substrate.

- Pathogenicity Studies : In research involving Enterococcus faecalis, this compound was used to assess the virulence factors associated with specific proteases secreted by bacterial strains. The efficiency of cleavage by these enzymes correlated with increased pathogenicity in animal models .

- Enzyme Inhibition Studies : The compound has also been employed in screening for inhibitors against various proteases. By measuring the decrease in hydrolysis rates, researchers can evaluate potential therapeutic agents that inhibit proteolytic activity .

Q & A

Basic Research Questions

Q. How is Z-Phe-Leu-Glu-pNA employed to measure glutamyl endopeptidase activity in enzymatic assays?

this compound is a chromogenic substrate where enzymatic cleavage releases p-nitroaniline (pNA), detectable at 405 nm. Standard protocols involve incubating the enzyme with the substrate in buffered conditions (e.g., pH 8.0, 42°C for GSE-BL) and monitoring absorbance over time. Enzyme activity (U/mg) is calculated using the formula:

Q. What experimental parameters are critical for optimizing this compound-based assays?

Key parameters include:

- pH and temperature : For GSE-BL, optimal activity occurs at pH 8.0 and 42°C, but stability varies (e.g., retains >50% activity at pH 9.0 and 50°C) .

- Substrate concentration : Kinetic studies require varying [S] to calculate (e.g., 0.339 mmol/L for V8 protease) .

- Enzyme purity : Recombinant enzymes (e.g., expressed in E. coli BL21) must be purified via affinity chromatography to avoid interference .

Q. How do researchers validate the specificity of this compound for glutamyl endopeptidases?

Specificity is confirmed by:

- Mutagenesis : Inactivating catalytic triad residues (e.g., His47, Asp96, Ser167 in GSE-BL) reduces cleavage activity .

- Inhibitor assays : Adding serine protease inhibitors (e.g., DFP) suppresses activity .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., KmK_mKm values) for this compound across studies be reconciled?

Discrepancies arise from:

- Enzyme source : Recombinant vs. wild-type enzymes (e.g., V125T mutant V8 protease has higher affinity than wild-type) .

- Buffer composition : Ionic strength and cofactors (e.g., Ca²⁺) alter enzyme conformation .

- Normalization methods : Activity units must be standardized (e.g., U/mg protein vs. total enzyme volume) .

Q. What strategies address low enzymatic activity when using this compound with novel recombinant enzymes?

Solutions include:

- Prosegment retention : The prosegment in GSE-BL is essential for proper folding; truncation reduces activity by >80% .

- Site-directed mutagenesis : Residues like Val2, Arg89, and His190 are critical for substrate binding; optimizing these via homology modeling enhances activity .

- Codon optimization : Adjusting codon usage for heterologous expression in E. coli improves soluble protein yield .

Q. How can this compound be integrated into proteomic workflows to enhance peptide mapping accuracy?

- Complementary digestion : Combining glutamyl endopeptidase (e.g., Glu-C) with trypsin increases peptide coverage.

- LC-MS/MS validation : Enzymatic cleavage sites are verified via tandem mass spectrometry, improving confidence in post-translational modification analysis .

Q. Methodological Design Considerations

Q. What statistical approaches are recommended for analyzing this compound assay reproducibility?

Use:

- Linear regression : For kinetic data (e.g., Lineweaver-Burk plots to determine and ).

- ANOVA : To compare activity across experimental groups (e.g., wild-type vs. mutant enzymes) .

Q. How should researchers document this compound-based experiments to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

- Detailed protocols : Include substrate preparation, enzyme:substrate ratios, and instrument settings.

- Supporting information : Provide raw data (e.g., absorbance curves) and normalization steps in supplementary files .

Q. Data Contradiction and Troubleshooting

Q. Why might this compound exhibit unexpected stability in extreme pH or temperature conditions?

- Structural resilience : Phe57Ala mutation in GSE-BL increases catalytic efficiency by 50% due to reduced steric hindrance .

- Substrate solubility : Ensure this compound is fully dissolved in DMSO or buffer to prevent aggregation .

Q. How to resolve discrepancies between enzymatic activity and in silico substrate docking predictions?

- Molecular dynamics simulations : Refine docking models by incorporating solvent molecules and flexible loops.

- Experimental validation : Use alanine scanning mutagenesis to test predicted binding residues .

Q. Tables for Reference

Table 1. Kinetic Parameters of Glutamyl Endopeptidases Using this compound

| Enzyme Source | (mmol/L) | (µmol/min/mg) | Optimal pH | Reference |

|---|---|---|---|---|

| S. aureus V8 protease | 0.339 | 1568 | 8.0 | |

| Recombinant GSE-BL | 0.36 | 1200 | 8.0 |

Table 2. Critical Residues for this compound Binding in GSE-BL

| Residue | Role | Impact of Mutation |

|---|---|---|

| His47 | Catalytic triad | >90% activity loss |

| Val2 | Substrate stabilization | 75% activity loss |

| Phe57 | Steric hindrance reduction | 50% efficiency gain |

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLMBZPHTOCJKX-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.